molecular formula C27H28N2O5 B12149440 4'-hydroxy-3'-[(4-methylphenyl)carbonyl]-1-propyl-1'-(tetrahydrofuran-2-ylmethyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

4'-hydroxy-3'-[(4-methylphenyl)carbonyl]-1-propyl-1'-(tetrahydrofuran-2-ylmethyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

Cat. No.: B12149440
M. Wt: 460.5 g/mol
InChI Key: VOOYTDRWPNCEOZ-FCQUAONHSA-N
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Description

4’-hydroxy-3’-(4-methylbenzoyl)-1’-[(oxolan-2-yl)methyl]-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound with a unique spiro structure

Preparation Methods

The synthesis of 4’-hydroxy-3’-(4-methylbenzoyl)-1’-[(oxolan-2-yl)methyl]-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves multiple steps. The synthetic route typically starts with the preparation of the indole and pyrrole precursors, followed by a series of condensation and cyclization reactions to form the spiro structure. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4’-hydroxy-3’-(4-methylbenzoyl)-1’-[(oxolan-2-yl)methyl]-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or oxolan-2-yl groups, leading to the formation of various derivatives.

Scientific Research Applications

4’-hydroxy-3’-(4-methylbenzoyl)-1’-[(oxolan-2-yl)methyl]-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4’-hydroxy-3’-(4-methylbenzoyl)-1’-[(oxolan-2-yl)methyl]-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

4’-hydroxy-3’-(4-methylbenzoyl)-1’-[(oxolan-2-yl)methyl]-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione can be compared with other spirocyclic compounds, such as spiro[indole-3,2’-pyrrolidine] and spiro[indole-3,2’-pyrrolidin-2-one]. These compounds share similar structural features but differ in their substituents and overall reactivity. The unique combination of functional groups in 4’-hydroxy-3’-(4-methylbenzoyl)-1’-[(oxolan-2-yl)methyl]-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C27H28N2O5

Molecular Weight

460.5 g/mol

IUPAC Name

(4'E)-4'-[hydroxy-(4-methylphenyl)methylidene]-1'-(oxolan-2-ylmethyl)-1-propylspiro[indole-3,5'-pyrrolidine]-2,2',3'-trione

InChI

InChI=1S/C27H28N2O5/c1-3-14-28-21-9-5-4-8-20(21)27(26(28)33)22(23(30)18-12-10-17(2)11-13-18)24(31)25(32)29(27)16-19-7-6-15-34-19/h4-5,8-13,19,30H,3,6-7,14-16H2,1-2H3/b23-22-

InChI Key

VOOYTDRWPNCEOZ-FCQUAONHSA-N

Isomeric SMILES

CCCN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC=C(C=C4)C)\O)/C(=O)C(=O)N3CC5CCCO5

Canonical SMILES

CCCN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC=C(C=C4)C)O)C(=O)C(=O)N3CC5CCCO5

Origin of Product

United States

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